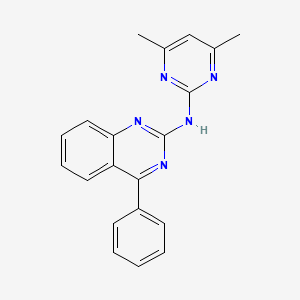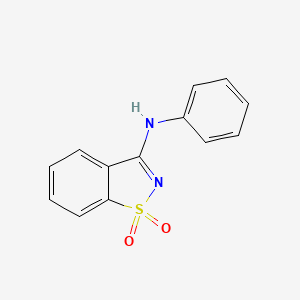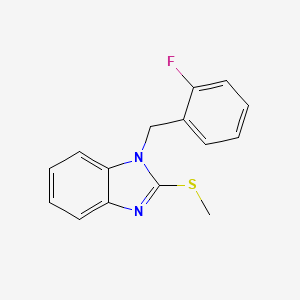![molecular formula C21H23N3O2 B5587923 (1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds closely related to "(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex organic synthesis techniques, including cyclization reactions and modifications of bicyclic skeletons. For example, compounds with diazabicyclo[3.3.1]nonan-9-ol skeletons have been synthesized through reactions that emphasize the stereochemistry and functional group placements essential for the desired biological activities (Fernández et al., 1995). Similar approaches could theoretically be applied to synthesize the target compound, focusing on the precise control of stereochemistry and the introduction of the quinolinylcarbonyl group.
Molecular Structure Analysis
The molecular structure of compounds resembling "(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" reveals a complex interplay between steric and electronic effects. Studies on related structures show significant conformational preferences due to 1,3-diaxial repulsions and the influence of substituents on the bicyclic framework. For example, structural analysis of similar compounds indicates that the presence of cyclopropyl and quinolinyl groups could affect the molecule's conformation and potentially its reactivity and interaction with biological targets (Weber et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving bicyclic compounds with diazabicyclo[3.2.2]nonan skeletons often exploit the unique reactivity of these frameworks. The presence of multiple nitrogen atoms within the structure can lead to interesting reactivity patterns, especially in nucleophilic substitutions or cycloaddition reactions. The cyclopropyl and quinolinylcarbonyl groups in the target molecule would be expected to influence its chemical behavior, potentially offering sites for further functionalization or interaction with other molecules (Jensen et al., 2002).
Physical Properties Analysis
The physical properties of molecules similar to "(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" can be inferred based on their molecular structure. The bicyclic diazabicyclo[3.2.2]nonan core, combined with the specific substituents, would likely influence the compound's solubility, melting point, and possibly its crystalline form. These properties are crucial for determining the compound's applicability in various scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties of the target compound would be significantly influenced by its functional groups. The cyclopropylmethyl and 3-quinolinylcarbonyl moieties contribute to the molecule's reactivity, particularly in terms of potential biological activity. The electron-withdrawing quinolinylcarbonyl group, in particular, could affect the electron density around the bicyclic core, influencing the compound's interaction with biological targets or reactivity in chemical syntheses.
- (Fernández et al., 1995)
- (Weber et al., 2001)
- (Jensen et al., 2002)
属性
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(quinoline-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(17-9-15-3-1-2-4-19(15)22-10-17)23-12-16-7-8-18(13-23)24(21(16)26)11-14-5-6-14/h1-4,9-10,14,16,18H,5-8,11-13H2/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWYBUGOYKWHNN-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)C4=CC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)


![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)
![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)
![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)